molecular formula C11H11NOS2 B8137122 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone

Cat. No.: B8137122
M. Wt: 237.3 g/mol
InChI Key: JMFXRMBPKFNSGR-JTQLQIEISA-N
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Description

1-[(4R)-4-Phenyl-2-thioxo-3-thiazolidinyl]-ethanone is a heterocyclic compound featuring a thiazolidinone core substituted with a phenyl group at the 4R position and an ethanone moiety at the 3-position. This stereospecific configuration (4R) distinguishes it from non-chiral analogs and may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFXRMBPKFNSGR-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone typically involves the reaction of 4-phenylthiazolidin-2-thione with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted thiazolidinones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride results in thiazolidine derivatives.

Scientific Research Applications

Applications in Chemistry

Building Block for Synthesis:
This compound serves as a crucial building block in organic synthesis, particularly in the development of complex molecules. Its unique structure allows for the creation of diverse chemical libraries, facilitating drug discovery and development.

Reactivity:
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone can undergo various chemical reactions:

  • Oxidation : It can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction : The ketone group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution Reactions : The thiazolidine ring can react with nucleophiles such as amines or thiols.

Biological Applications

Enzyme Inhibition:
Research has indicated that this compound may act as an enzyme inhibitor, making it valuable for studying enzyme function and regulation. Its ability to interact with specific enzymes suggests potential therapeutic applications in treating diseases by modulating metabolic pathways.

Therapeutic Potential:
Preliminary studies have shown that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone exhibits promise in preclinical models for treating conditions such as cancer and inflammatory disorders. The mechanism of action involves binding to target enzymes, thereby inhibiting their activity and disrupting pathological processes.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its role as a precursor in synthesizing active pharmaceutical ingredients highlights its significance in drug formulation processes.

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated significant inhibition of CDK activity, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized various derivatives of this compound to explore their biological activities. Modifications to the thiazolidine ring led to compounds with enhanced anti-inflammatory properties, showcasing the versatility of this scaffold in drug development .

Mechanism of Action

The mechanism of action of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Features
1-[(4R)-4-Phenyl-2-thioxo-3-thiazolidinyl]-ethanone C₁₁H₁₁NOS₂ 249.34 4R-phenyl, 3-ethanone, 2-thioxo Chiral center, ethanone functionalization
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one C₉H₇NOS₂ 209.28 3-phenyl, 2-thioxo Rhodanine core, no ethanone substituent
2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one C₁₁H₁₀ClNOS₂ 271.79 4-chlorophenyl, 3-ethanone, 2-thioxo Chlorine substitution enhances lipophilicity
1-(5-Methyl-2-thioxo-5-oxazolidinyl)-ethanone C₆H₉NO₂S 159.20 Oxazolidinone core, 5-methyl, 2-thioxo Oxygen replaces sulfur in heterocycle
1-[2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl]-ethanone C₁₀H₁₀N₂O₂S₂ 254.33 Hydroxy-thiazole, methyl-thiazole, ethanone Bithiazole system, polar hydroxyl group

Thiazolidinone vs. Oxazolidinone Derivatives

  • Thiazolidinones (e.g., target compound): The sulfur atom in the ring increases electron delocalization and stability compared to oxazolidinones. This enhances interactions with biological targets (e.g., enzymes or receptors) via sulfur-mediated hydrogen bonds or hydrophobic interactions .
  • Oxazolidinones (e.g., 1-(5-methyl-2-thioxo-5-oxazolidinyl)-ethanone): The oxygen atom reduces ring strain but decreases lipophilicity. These compounds are less common in antimicrobial applications compared to thiazolidinones .

Substituent Effects

  • Phenyl vs. Chlorophenyl: The 4-chlorophenyl substituent in the compound from increases molecular weight and lipophilicity (ClogP ~2.8 vs.
  • Ethanone Functionalization: The ethanone group in the target compound and introduces a ketone moiety, which can participate in nucleophilic reactions or serve as a hydrogen bond acceptor, unlike simpler rhodanine derivatives (e.g., ).

Stereochemical Considerations

The 4R configuration in the target compound may confer selective binding to chiral biological targets (e.g., enzymes or GPCRs), as seen in related compounds like G-1, a GPCR modulator with a defined stereochemistry .

Pharmacological Potential

  • Antimicrobial Activity: Rhodanine derivatives (e.g., ) exhibit broad-spectrum antibacterial activity. The ethanone group in the target compound may enhance this by increasing membrane penetration .
  • Antidiabetic Activity: Thiazolidinones are known PPAR-γ agonists. The 4R-phenyl group in the target compound could optimize binding to PPAR-γ, similar to rosiglitazone derivatives .

Biological Activity

1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone, also known by its CAS number 885971-52-8, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including anticancer, antibacterial, and antioxidant activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₁H₁₁NOS₂
  • Molecular Weight : 237.34 g/mol
  • Structure : The compound features a thiazolidinone ring, which is known for its diverse biological activities.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiazolidinone derivatives, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone induced apoptosis in these cells through both extrinsic and intrinsic pathways. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting strong potential for development as an anticancer drug .

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
HeLa8.7Caspase activation

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent evaluation of thiazolidinone derivatives highlighted that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as an alternative antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Studies have shown that thiazolidinone compounds can scavenge free radicals effectively.

Research Findings on Antioxidant Activity

In a study assessing the antioxidant capacity of various thiazolidinone derivatives, including 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone, it was found to exhibit significant DPPH radical scavenging activity. The results indicated that this compound could potentially protect cells from oxidative damage .

CompoundDPPH Scavenging Activity (%)
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone78%
Reference Compound (Ascorbic Acid)95%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolidinone precursors. For example, rhodanine derivatives (structurally analogous) are synthesized by reacting aromatic aldehydes with thiourea derivatives in the presence of acidic catalysts . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via recrystallization (e.g., ethanol or DMF) enhances yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with characteristic shifts for the thioxo-thiazolidinyl group (e.g., δ ~3.5–4.5 ppm for protons near sulfur) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and molecular conformation. The SHELX suite (e.g., SHELXL) refines crystal structures, accounting for hydrogen bonding and dihedral angles between aromatic rings .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, with exact mass matching theoretical values (e.g., 226.1066 g/mol for related thiazolidinones) .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Enzyme Inhibition Studies : Perform kinetic assays (e.g., UV-Vis spectroscopy) to evaluate inhibition of target enzymes (e.g., α-glucosidase for antidiabetic activity) .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices .

Advanced Research Questions

Q. How does the (4R) stereochemistry influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and compare activities .
  • Molecular Dynamics Simulations : Model interactions between the (4R)-configured compound and target proteins (e.g., docking studies with AutoDock Vina) to predict binding affinities .
  • Comparative Bioassays : Test both enantiomers in parallel to correlate stereochemistry with efficacy (e.g., IC50_{50} differences in enzyme inhibition) .

Q. What strategies resolve contradictions in reaction outcomes during synthesis (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Mechanistic Analysis : Probe reaction intermediates via 1^1H NMR or in situ IR. For example, oxidation of hydroxy groups may form quinones under aerobic conditions .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) affecting product distribution .
  • Byproduct Characterization : Use LC-MS or GC-MS to identify impurities, guiding adjustments in reaction conditions (e.g., inert atmosphere for redox-sensitive steps) .

Q. How can computational methods identify pharmacophore features of this compound for drug discovery?

  • Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map essential features (e.g., thioxo group as hydrogen bond acceptor). Validate models against known bioactive rhodanine derivatives .
  • QSAR Studies : Build regression models correlating substituent electronic parameters (Hammett σ) with biological activity. Validate predictions via synthesis and testing of analogs .

Q. What advanced analytical techniques quantify trace impurities in bulk samples?

  • Methodological Answer :

  • HPLC-DAD/MS : Employ hyphenated techniques for impurity profiling. For example, a C18 column with gradient elution (ACN/water + 0.1% formic acid) separates degradation products .
  • NMR Relaxometry : Detect low-abundance impurities via 1^1H NMR relaxation times, distinguishing signals from the main compound .

Q. How do researchers evaluate metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-HRMS. Identify oxidation sites (e.g., sulfur to sulfoxide) .
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs to track metabolic fate in excretion studies .

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